molecular formula C8H5ClF2O3 B123497 4-(Difluorochloromethoxy)benzoic acid CAS No. 147992-34-5

4-(Difluorochloromethoxy)benzoic acid

Cat. No.: B123497
CAS No.: 147992-34-5
M. Wt: 222.57 g/mol
InChI Key: MKEUDNOXARFUQW-UHFFFAOYSA-N
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Description

4-(Difluorochloromethoxy)benzoic acid is an organic compound characterized by the presence of a benzoic acid core substituted with a difluorochloromethoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluorochloromethoxy)benzoic acid typically involves the introduction of the difluorochloromethoxy group onto a benzoic acid derivative. One common method is the reaction of 4-hydroxybenzoic acid with difluorochloromethane in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the difluorochloromethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(Difluorochloromethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The difluorochloromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluorochloromethoxy group.

Major Products

    Oxidation: Formation of benzoic acid derivatives with higher oxidation states.

    Reduction: Formation of benzyl alcohol or benzaldehyde derivatives.

    Substitution: Formation of substituted benzoic acids with different functional groups.

Scientific Research Applications

4-(Difluorochloromethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethoxy)benzoic acid
  • 4-Chlorobenzoic acid
  • 4-Fluorobenzoic acid

Comparison

4-(Difluorochloromethoxy)benzoic acid is unique due to the presence of both fluorine and chlorine atoms in the difluorochloromethoxy group. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and altered reactivity compared to similar compounds with only fluorine or chlorine substitutions.

Properties

IUPAC Name

4-[chloro(difluoro)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O3/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEUDNOXARFUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366292
Record name 4-[Chloro(difluoro)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147992-34-5
Record name 4-[Chloro(difluoro)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chlorodifluoromethoxy)benzoic acid
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